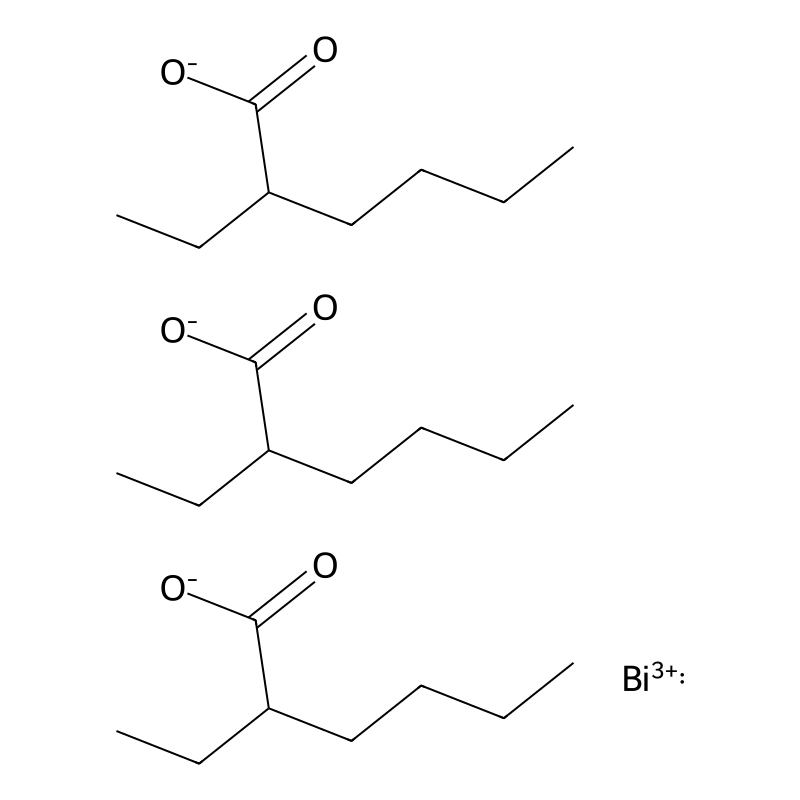

Bismuth 2-ethylhexanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Industrial Catalyst:

Research suggests 2-Ethylhexanoic acid, bismuth salt can act as a catalyst for polyurethane (PU) synthesis. A study published in the Journal of Applied Polymer Science demonstrates its effectiveness in curing PU coatings at low temperatures []. This offers potential benefits for reducing energy consumption during PU production.

Potential Pharmaceutical Applications:

Other Areas of Exploration:

Some scientific studies have investigated the use of 2-Ethylhexanoic acid, bismuth salt in other areas, such as its role as a lubricant and dessicant []. However, more research is required to fully understand its effectiveness in these applications.

Bismuth 2-ethylhexanoate is an organometallic compound with the chemical formula CHBiO. It is a bismuth salt of 2-ethylhexanoic acid, characterized by its viscous liquid form and a density of approximately 1.28 g/cm³. This compound is not miscible with water but shows stability under neutral conditions, making it suitable for various industrial applications . Bismuth 2-ethylhexanoate is often utilized as a catalyst in polymerization processes and as a lubricant in various formulations .

- Decomposition: Upon heating, it can decompose into bismuth oxide and carbon oxides, particularly when exposed to high temperatures or reactive environments .

- Complexation: It can form complexes with other ligands, which can alter its reactivity and solubility properties.

- Polymerization Initiation: As a catalyst, it can initiate the polymerization of lactones and other monomers, facilitating the formation of polyesters .

Bismuth 2-ethylhexanoate can be synthesized through several methods:

- Electrolysis Method: This involves the electrolysis of a solution containing bismuth salts and 2-ethylhexanoic acid in an organic solvent like methanol. The process yields high-purity bismuth 2-ethylhexanoate with efficiencies exceeding 90% .

- Direct Reaction: Bismuth oxide can react directly with 2-ethylhexanoic acid under controlled conditions to form bismuth 2-ethylhexanoate. This method requires careful temperature control to avoid decomposition .

- Double Decomposition: This method involves mixing aqueous solutions of bismuth salts with sodium or potassium salts of 2-ethylhexanoic acid, resulting in the precipitation of bismuth 2-ethylhexanoate .

Bismuth 2-ethylhexanoate has several industrial applications:

- Catalyst in Polymerization: It is widely used as a catalyst for the polymerization of ε-caprolactone and l-lactide, contributing to the production of biodegradable polyesters .

- Lubricants: Employed as an industrial lubricant, it enhances the performance and longevity of mechanical systems.

- Desiccants: Its hygroscopic properties make it useful as a desiccant in various formulations .

Bismuth 2-ethylhexanoate shares similarities with several other metal carboxylates. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Lead 2-ethylhexanoate | CHPbO | Used similarly as a lubricant and catalyst; more toxic than bismuth compound. |

| Tin(II) 2-ethylhexanoate | CHSnO | Commonly used in plastics; less hazardous than lead but still toxic. |

| Zinc 2-ethylhexanoate | CHZnO | Used in coatings; generally considered safer than lead or tin compounds. |

Uniqueness

Bismuth 2-ethylhexanoate stands out due to its relatively lower toxicity compared to lead and tin derivatives, making it a more favorable option in applications where safety is a concern. Its effectiveness as a catalyst in environmentally friendly polymerizations further enhances its appeal in sustainable chemistry.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

Agriculture, forestry, fishing and hunting

All other basic organic chemical manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Hexanoic acid, 2-ethyl-, bismuth(3+) salt (3:1): ACTIVE

Hexanoic acid, 2-ethyl-, bismuth salt (1:?), basic: INACTIVE